1-(1-Chloro-2,2,2-trifluoroethyl)-4-methoxybenzene
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Overview
Description
1-(1-Chloro-2,2,2-trifluoroethyl)-4-methoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1-chloro-2,2,2-trifluoroethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloro-2,2,2-trifluoroethyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with 1-chloro-2,2,2-trifluoroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloro-2,2,2-trifluoroethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The trifluoroethyl group can be reduced to form difluoroethyl or monofluoroethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted derivatives with different functional groups.
- Oxidized products like aldehydes and acids.
- Reduced products with fewer fluorine atoms .
Scientific Research Applications
1-(1-Chloro-2,2,2-trifluoroethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 1-(1-Chloro-2,2,2-trifluoroethyl)-4-methoxybenzene exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in cellular processes, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether (Isoflurane): Used as an inhalation anesthetic with similar structural features but different applications.
1-Fluoro-4-(1-chloro-2,2,2-trifluoroethyl)benzene: Another fluorinated benzene derivative with distinct chemical properties.
Uniqueness: 1-(1-Chloro-2,2,2-trifluoroethyl)-4-methoxybenzene is unique due to the combination of its trifluoroethyl and methoxy groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1427-34-5 |
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Molecular Formula |
C9H8ClF3O |
Molecular Weight |
224.61 g/mol |
IUPAC Name |
1-(1-chloro-2,2,2-trifluoroethyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8ClF3O/c1-14-7-4-2-6(3-5-7)8(10)9(11,12)13/h2-5,8H,1H3 |
InChI Key |
YLITYVXPYIDNLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)Cl |
Origin of Product |
United States |
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